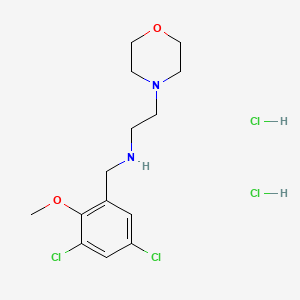![molecular formula C22H19FN2O2 B5346908 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide, commonly known as FLX475, is a small molecule inhibitor that has been developed to target the immune checkpoint protein, CCR4. CCR4 is a receptor protein that is primarily expressed on regulatory T cells (Tregs) and Th2 cells. FLX475 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.
Mécanisme D'action
FLX475 is a selective inhibitor of CCR4. CCR4 is a chemokine receptor that is primarily expressed on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide and Th2 cells. This compound are a type of immune cell that plays a critical role in maintaining immune homeostasis and preventing autoimmunity. However, this compound can also suppress the antitumor immune response by inhibiting the activity of effector T cells. Th2 cells are a type of immune cell that is involved in the allergic response. Th2 cells can also promote tumor growth by producing cytokines that stimulate angiogenesis and tumor cell proliferation.
Biochemical and Physiological Effects:
FLX475 has been shown to reduce the number of this compound in the tumor microenvironment and enhance the activity of effector T cells. This leads to an increase in the antitumor immune response and a reduction in tumor growth. FLX475 has also been shown to inhibit the production of cytokines that promote tumor growth, such as IL-4 and IL-13.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FLX475 is its specificity for CCR4. This makes it a useful tool for studying the role of CCR4 in various biological processes, such as immune regulation and tumor growth. However, one limitation of FLX475 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for FLX475 research. One area of interest is the development of combination therapies that target multiple immune checkpoints. FLX475 has shown synergistic effects when combined with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4. Another area of interest is the development of biomarkers that can predict response to FLX475 treatment. This could help identify patients who are most likely to benefit from FLX475 therapy. Additionally, further preclinical studies are needed to optimize the dosing and administration of FLX475 in vivo.
Méthodes De Synthèse
The synthesis of FLX475 involves several steps, including the reaction of 2-fluoropyridine-3-carboxylic acid with 2-chloro-5-fluorophenol to form the intermediate product, 2-(2-fluorophenoxy)pyridine-3-carboxylic acid. This intermediate is then reacted with N-phenylcyclopropanecarboxamide and triethylamine to form the final product, FLX475. The overall yield of the synthesis is approximately 16%.
Applications De Recherche Scientifique
FLX475 has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including melanoma, lung cancer, breast cancer, and lymphoma. FLX475 works by targeting CCR4, which is overexpressed on N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide and Th2 cells in the tumor microenvironment. By inhibiting CCR4, FLX475 can reduce the immunosuppressive activity of this compound and enhance the antitumor immune response.
Propriétés
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-10-4-5-11-19(18)27-20-16(7-6-14-24-20)15-25-21(26)22(12-13-22)17-8-2-1-3-9-17/h1-11,14H,12-13,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBWTOMLGFTXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

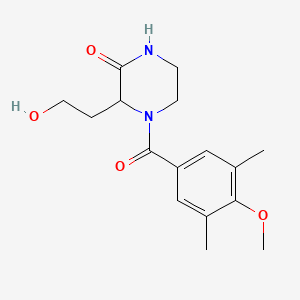
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346834.png)
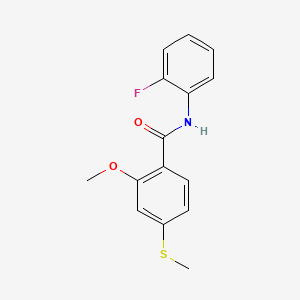
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B5346838.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5346842.png)
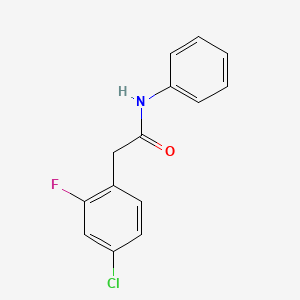
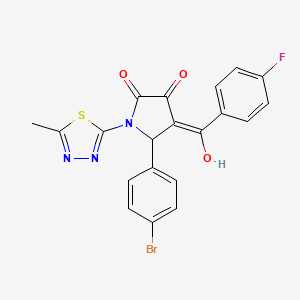
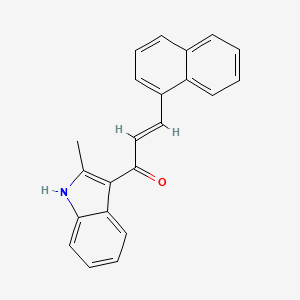
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)

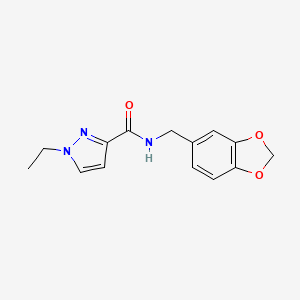
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)
![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)
